(R)-N-(1-(Naphthalen-1-yl)ethyl)cyclobutanamine
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Overview
Description
®-N-(1-(Naphthalen-1-yl)ethyl)cyclobutanamine is a chiral amine compound characterized by the presence of a naphthalene ring attached to an ethyl group, which is further connected to a cyclobutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(Naphthalen-1-yl)ethyl)cyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and cyclobutanamine.
Formation of Intermediate: The naphthalene ring is functionalized to introduce an ethyl group, forming an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the ®-enantiomer.
Final Coupling: The resolved intermediate is coupled with cyclobutanamine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-N-(1-(Naphthalen-1-yl)ethyl)cyclobutanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(Naphthalen-1-yl)ethyl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include naphthyl ketones, dihydronaphthalene derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
®-N-(1-(Naphthalen-1-yl)ethyl)cyclobutanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-N-(1-(Naphthalen-1-yl)ethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(1-Naphthyl)ethylamine: A structurally similar compound with a naphthalene ring and an ethylamine group.
(S)-(-)-1-(1-Naphthyl)ethylamine: The enantiomer of ®-(+)-1-(1-Naphthyl)ethylamine with different chiral properties.
Uniqueness
®-N-(1-(Naphthalen-1-yl)ethyl)cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct chemical and biological properties compared to other naphthyl derivatives .
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-12(17-14-8-5-9-14)15-11-4-7-13-6-2-3-10-16(13)15/h2-4,6-7,10-12,14,17H,5,8-9H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXUXDSUZFGCF-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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